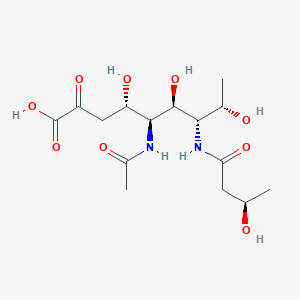
5-Acetamido-3,5,7,9-tetradeoxy-7-(3-hydroxybutyramido)nonulosonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetamido-3,5,7,9-tetradeoxy-7-(3-hydroxybutyramido)nonulosonic acid, commonly known as Kdn, is a rare sugar molecule that is found in the outer membrane of some bacteria. It is a member of the sialic acid family of sugars and has been the subject of extensive research due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of Kdn is not fully understood, but it is believed to interact with various receptors and enzymes in the body to produce its effects. It has been shown to have anti-inflammatory and immunomodulatory properties, as well as potential anti-cancer effects.
Effets Biochimiques Et Physiologiques
Kdn has been shown to have a number of biochemical and physiological effects in the body. It has been shown to modulate the immune system, reduce inflammation, and inhibit the growth of certain cancer cells. It has also been shown to have antioxidant properties and may play a role in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Kdn has a number of advantages for use in lab experiments, including its unique structure and properties, its ability to interact with various receptors and enzymes, and its potential applications in various fields. However, there are also limitations to its use, including its rarity and difficulty in obtaining large quantities.
Orientations Futures
There are a number of potential future directions for research on Kdn. These include further studies on its potential use in the development of new antibiotics, as well as in the treatment of certain diseases such as cancer and inflammation. Additionally, research may focus on the development of new synthesis methods for Kdn, as well as the exploration of its potential applications in other fields such as materials science and biotechnology.
In conclusion, Kdn is a rare sugar molecule that has been the subject of extensive research due to its unique structure and properties. It has potential applications in various fields, including the development of new antibiotics and the treatment of certain diseases. Further research is needed to fully understand its mechanism of action and potential uses, but it is clear that Kdn is a molecule of great interest to the scientific community.
Méthodes De Synthèse
Kdn can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the use of complex chemical reactions to create the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the molecule. Microbial fermentation involves the use of bacteria to produce Kdn in large quantities.
Applications De Recherche Scientifique
Kdn has been the subject of extensive research due to its unique properties and potential applications in various fields. It has been studied for its potential use in the development of new antibiotics, as well as in the treatment of certain diseases such as cancer and inflammation.
Propriétés
Numéro CAS |
100343-04-2 |
|---|---|
Nom du produit |
5-Acetamido-3,5,7,9-tetradeoxy-7-(3-hydroxybutyramido)nonulosonic acid |
Formule moléculaire |
C15H26N2O9 |
Poids moléculaire |
378.37 g/mol |
Nom IUPAC |
(4S,5S,6S,7S,8S)-5-acetamido-4,6,8-trihydroxy-7-[[(3R)-3-hydroxybutanoyl]amino]-2-oxononanoic acid |
InChI |
InChI=1S/C15H26N2O9/c1-6(18)4-11(23)17-12(7(2)19)14(24)13(16-8(3)20)9(21)5-10(22)15(25)26/h6-7,9,12-14,18-19,21,24H,4-5H2,1-3H3,(H,16,20)(H,17,23)(H,25,26)/t6-,7+,9+,12+,13+,14+/m1/s1 |
Clé InChI |
BTVNUGLCVUINJD-MQKLSUBOSA-N |
SMILES isomérique |
C[C@H](CC(=O)N[C@@H]([C@H](C)O)[C@@H]([C@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O |
SMILES |
CC(CC(=O)NC(C(C)O)C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O |
SMILES canonique |
CC(CC(=O)NC(C(C)O)C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O |
Autres numéros CAS |
100343-04-2 |
Synonymes |
5-acetamido-3,5,7,9-tetradeoxy-7-(3-hydroxybutyramido)-L-glycero-L-manno-nonulosonic acid 5-acetamido-3,5,7,9-tetradeoxy-7-(3-hydroxybutyramido)nonulosonic acid 5-ATHBN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
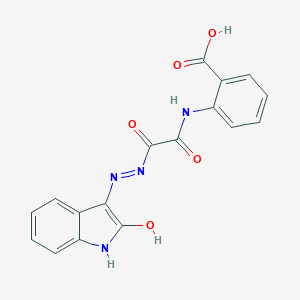
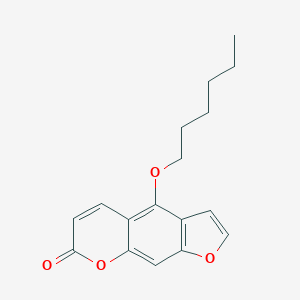
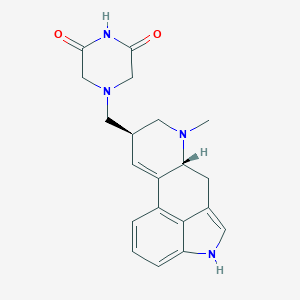

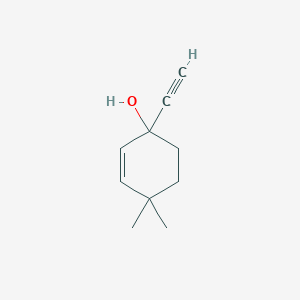
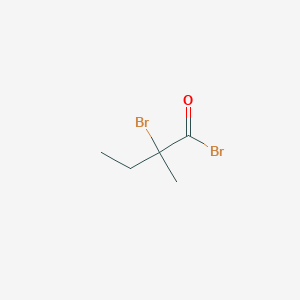
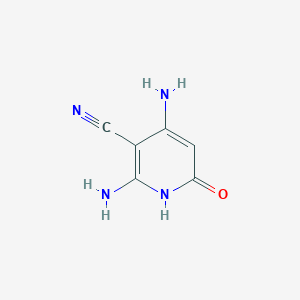
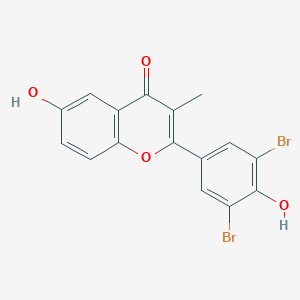
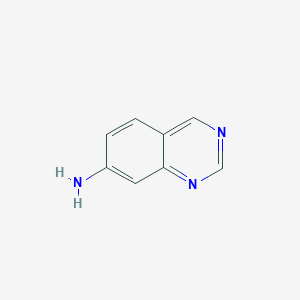
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
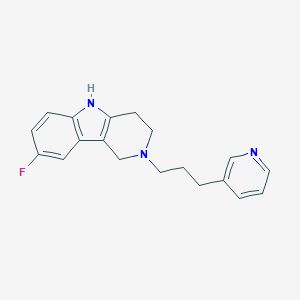
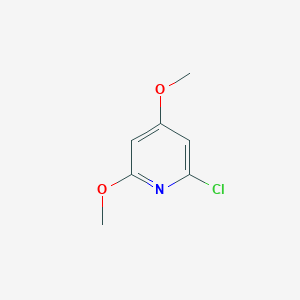
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)